molecular formula C16H19BrN4O3S B2915765 2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 1396852-01-9

2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No. B2915765
CAS RN: 1396852-01-9
M. Wt: 427.32
InChI Key: WYBUWKNLFUKAKA-UHFFFAOYSA-N
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Description

2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one, commonly known as BPIP, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPIP belongs to the class of pyridazinones and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Bioactive Derivatives : Research has focused on synthesizing sulfonamide and amide derivatives incorporating the piperazine ring and various moieties to explore their antimicrobial, antifungal, and antimalarial activities. For instance, a study synthesized new sulfonamide and amide derivatives containing piperazine and imidazo[1,2-b]pyridazine moieties, which were screened for in vitro antimicrobial activity against different bacterial strains and for antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).

Antiproliferative Activity Against Cancer Cell Lines : Another significant area of research is the evaluation of the compound's derivatives for their antiproliferative effects against human cancer cell lines. A study synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity, identifying potential anticancer agents (Mallesha et al., 2012).

Glucan Synthase Inhibitors for Antifungal Applications : Research into the synthesis and structure-activity relationship of pyridazinone derivatives has led to the identification of potent β-1,3-glucan synthase inhibitors. These compounds exhibit significant efficacy in vivo against Candida glabrata infections, highlighting their potential as antifungal agents (Ting et al., 2011).

Other Applications and Syntheses

Microwave-Assisted Organic Synthesis : The application of microwave irradiation in organic synthesis has been explored to create pyridazinones and other related compounds. This method offers advantages in terms of reaction speed and efficiency, demonstrating the compound's versatility in synthetic organic chemistry (Al-Saleh et al., 2006).

Development of Diagnostic and Therapeutic Agents : The sulfomethylation of piperazine and related macrocycles has been studied for the development of mono- and diacetate, phosphonate, and phosphinate derivatives. These compounds have potential applications in creating diagnostic and therapeutic agents, illustrating the broad research interest in exploring the chemical functionalities and applications of piperazine-containing compounds (van Westrenen & Sherry, 1992).

properties

IUPAC Name

2-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O3S/c17-14-3-5-15(6-4-14)25(23,24)20-11-8-19(9-12-20)10-13-21-16(22)2-1-7-18-21/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBUWKNLFUKAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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